![molecular formula C16H16N2O B12890084 4-(4-Isopropoxy-phenyl)-1h-pyrrolo[2,3-b]pyridine CAS No. 916173-16-5](/img/structure/B12890084.png)
4-(4-Isopropoxy-phenyl)-1h-pyrrolo[2,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Isopropoxyphenyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core substituted with a 4-isopropoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Isopropoxyphenyl)-1H-pyrrolo[2,3-b]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-isopropoxybenzaldehyde and 2-aminopyridine.
Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base through the condensation of 4-isopropoxybenzaldehyde with 2-aminopyridine under acidic conditions.
Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst, such as palladium on carbon, to form the pyrrolo[2,3-b]pyridine core.
Final Substitution:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective catalysts and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Isopropoxyphenyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 4-(4-Isopropoxyphenyl)-1H-pyrrolo[2,3-b]pyridine, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
4-(4-Isopropoxyphenyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Biology: It is used in biological studies to understand its interaction with various biological targets, including enzymes and receptors.
Materials Science: The compound is explored for its potential use in organic electronics and as a building block for the synthesis of advanced materials.
Industry: It is used as an intermediate in the synthesis of other complex organic molecules and in the development of new catalysts.
Wirkmechanismus
The mechanism of action of 4-(4-Isopropoxyphenyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction pathways, enzyme inhibition, or receptor modulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine
- 4-(4-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine
- 4-(4-Propoxyphenyl)-1H-pyrrolo[2,3-b]pyridine
Uniqueness
4-(4-Isopropoxyphenyl)-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties
Eigenschaften
CAS-Nummer |
916173-16-5 |
|---|---|
Molekularformel |
C16H16N2O |
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
4-(4-propan-2-yloxyphenyl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C16H16N2O/c1-11(2)19-13-5-3-12(4-6-13)14-7-9-17-16-15(14)8-10-18-16/h3-11H,1-2H3,(H,17,18) |
InChI-Schlüssel |
XFKPGJQKUAFPQN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC=C(C=C1)C2=C3C=CNC3=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-3-phenyl-5,6-dihydro-4H-cyclopenta[b]furan](/img/structure/B12890003.png)

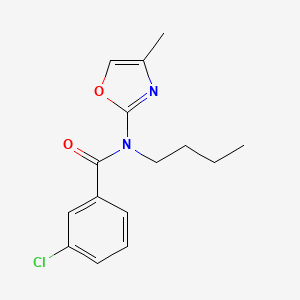
![8-Quinolinol, 7-[(4,5-dihydro-3-phenyl-5-isoxazolyl)methyl]-](/img/structure/B12890013.png)
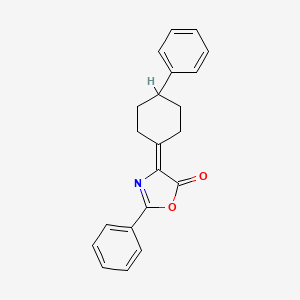
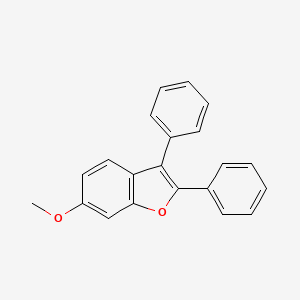

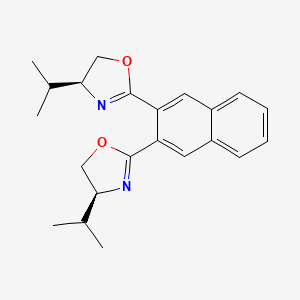

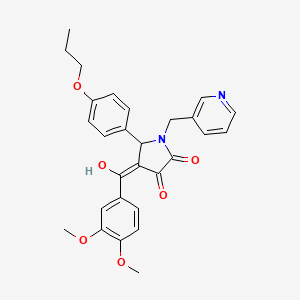
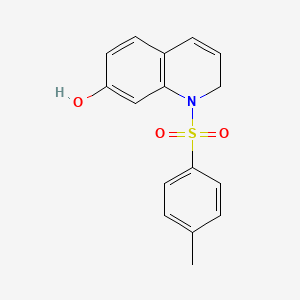
![N-[4-(8-Methoxyisoquinolin-5-yl)phenyl]-2-phenylacetamide](/img/structure/B12890073.png)
![[(2-Acetyl-1-benzofuran-7-yl)oxy]methyl acetate](/img/structure/B12890075.png)
